N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that features a unique combination of pyridine, thiophene, and benzo-dioxine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Moiety: Starting with pyridine-3-carboxaldehyde, the compound undergoes a condensation reaction with a suitable amine to form the pyridin-3-ylmethyl intermediate.
Introduction of the Thiophene Group: The thiophene-2-yl group is introduced via a nucleophilic substitution reaction using thiophene-2-ethylamine.
Construction of the Benzo-dioxine Ring: The benzo-dioxine ring is synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate sulfonyl chloride.
Final Coupling: The final step involves coupling the pyridin-3-ylmethyl and thiophene-2-yl intermediates with the benzo-dioxine sulfonamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo-dioxine moieties, leading to the formation of sulfoxides and sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In organic synthesis, N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Medicine
In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and heterocyclic components.
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine and thiophene rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide
- N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate
Uniqueness
The uniqueness of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide lies in its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both pyridine and thiophene rings, along with the benzo-dioxine and sulfonamide groups, allows for a wide range of interactions and applications that are not possible with simpler analogs.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-28(24,18-5-6-19-20(13-18)26-11-10-25-19)22(9-7-17-4-2-12-27-17)15-16-3-1-8-21-14-16/h1-6,8,12-14H,7,9-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTFJPHMZCUPPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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